molecular formula C7H8F3N3 B066125 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine CAS No. 175205-68-2

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine

Cat. No.: B066125
CAS No.: 175205-68-2
M. Wt: 191.15 g/mol
InChI Key: DCWFZFNVIDBWHB-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine (CAS: 163620-24-4) is a pyridine derivative featuring a methylhydrazinyl group at position 2 and a trifluoromethyl (-CF₃) substituent at position 2. Its molecular formula is C₇H₈F₃N₃, with a molecular weight of 191.15 g/mol . The compound has garnered attention in synthetic chemistry due to its dual functionality: the hydrazinyl group acts as a directing group in transition-metal-catalyzed C–H activation reactions, while the -CF₃ group enhances electronic effects and metabolic stability . Notably, the N–N bond in its structure can be cleaved under mild conditions (e.g., using SmI₂), enabling its use as a transient directing group in complex molecule synthesis .

Properties

IUPAC Name

1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWFZFNVIDBWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380651
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-68-2
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Chloro-3-(trifluoromethyl)pyridine

The synthesis begins with halogenated pyridine derivatives. Patent CN106008330A details a chlorination-fluorination sequence starting from 2-chloro-5-(chloromethyl)pyridine. Chlorine gas is introduced at 75–80°C to form 2-chloro-5-(trichloromethyl)pyridine, followed by ring chlorination using antimony trichloride (SbCl₃) as a catalyst at 125–140°C. Subsequent fluorination with hydrogen fluoride (HF) at 120–135°C yields 2,3-dichloro-5-(trifluoromethyl)pyridine. Adjusting stoichiometric ratios (e.g., 1:1.5–3.0 Cl₂:precursor) optimizes yield (85–92%).

Nucleophilic Displacement with Methylhydrazine

The chlorine at the 2-position is substituted with methylhydrazine. In a representative procedure, 2-chloro-3-(trifluoromethyl)pyridine is refluxed with excess methylhydrazine (1:3 molar ratio) in ethanol at 80°C for 12 hours. The reaction is quenched with aqueous NaOH, extracted with dichloromethane, and purified via vacuum distillation to yield the product (68–74% yield).

Table 1: Optimization of Nucleophilic Substitution Conditions

ParameterRange TestedOptimal ValueYield (%)
SolventEtOH, DMF, THFEtOH74
Temperature (°C)60–1008074
Reaction Time (h)6–241274
Molar Ratio (NH₂:Cl)2:1–4:13:174

Palladium-Catalyzed Direct Functionalization

Directed C–H Activation Strategies

The PMC article PMC8495716 demonstrates palladium-catalyzed C–H arylation using 2-(1-methylhydrazinyl)pyridine (MHP) as a directing group. While this method focuses on aryl coupling, analogous logic applies to trifluoromethyl group installation. A proposed route involves:

  • Synthesizing 3-(trifluoromethyl)pyridine-2-amine via amination of 2-chloro-3-(trifluoromethyl)pyridine.

  • Reacting with methylhydrazine under Pd(OAc)₂ catalysis (10 mol%), AgOAc (1.5 equiv), and NaOPiv (2.0 equiv) in ethylene glycol at 80°C.

This approach avoids multi-step halogenation but requires stringent control over regioselectivity.

Table 2: Catalytic Systems for Hydrazinyl Group Introduction

CatalystLigandSolventYield (%)
Pd(OAc)₂NoneEthylene Glycol65
PdCl₂(PPh₃)₂PPh₃DMF58
Pd(CF₃COO)₂XantphosToluene72

Alternative Fluorination Pathways

High-Pressure Fluorination of Trichloromethyl Precursors

Patent US4650875A describes reacting (trichloromethyl)pyridines with anhydrous HF under superatmospheric pressure (5–1,200 psig) and 150–250°C. For example, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with HF (1:1.5 molar ratio) and FeCl₃ catalyst (1–10 mol%) at 170–180°C for 25 hours to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (89% yield). This intermediate is then subjected to hydrazine substitution as in Section 2.2.

Purification and Characterization

Post-synthesis purification involves steam distillation to remove unreacted HF or methylhydrazine, followed by pH adjustment (6–8) and rectification. GC-MS and ¹⁹F NMR confirm structure and purity. The final product typically exhibits:

  • ¹H NMR (CDCl₃): δ 8.52 (d, J=5.1 Hz, 1H, py-H), 7.89 (d, J=5.1 Hz, 1H, py-H), 3.12 (s, 3H, NCH₃).

  • ¹⁹F NMR (CDCl₃): δ -63.5 (s, CF₃).

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselectivity in Chlorination: Competing chlorination at adjacent positions necessitates precise stoichiometry.

  • Hydrazine Stability: Methylhydrazine degrades above 100°C, requiring controlled heating.

  • Catalyst Cost: Pd-based systems, while efficient, increase production costs.

Future directions explore photoinduced fluorination and flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Key Reactions

  • Oxidation : Can yield N-oxides or other oxidized derivatives.
  • Reduction : The hydrazinyl group can be reduced to form amines.
  • Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions, leading to new derivatives .

Organic Synthesis

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various pharmaceutical intermediates and agrochemicals. The compound's reactivity is enhanced by the presence of both hydrazinyl and trifluoromethyl groups, making it suitable for diverse synthetic pathways .

Research indicates potential biological activities associated with this compound, particularly in antimicrobial and anticancer applications. The methylhydrazinyl moiety may enhance reactivity towards biological targets, suggesting avenues for pharmacological studies aimed at identifying therapeutic uses .

Agrochemical Development

Trifluoromethylpyridines, including derivatives like this compound, are increasingly utilized in agrochemical formulations. They play critical roles in developing crop protection agents that are effective against pests while minimizing environmental impact. Several TFMP derivatives have been approved for use in agriculture due to their efficacy .

Case Study 1: Anticancer Activity

A study investigated the potential anticancer properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Case Study 2: Agrochemical Applications

Another research focused on the application of trifluoromethylpyridines in developing new agrochemicals. The study highlighted how compounds like this compound could serve as intermediates in synthesizing novel pesticides that demonstrate improved efficacy against resistant pest strains .

Future Research Directions

Future studies should focus on:

  • Elucidating the molecular mechanisms underlying the biological activities of this compound.
  • Exploring its interactions with metal ions and other biomolecules to assess its potential as a catalyst or therapeutic agent.
  • Investigating the scalability of its synthesis for industrial applications while maintaining high purity levels .

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can result in various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed comparison of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine with analogous hydrazinylpyridines and related heterocycles, focusing on structural features, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reaction Conditions/Stability
This compound C₇H₈F₃N₃ 191.15 -CF₃ (position 3), -NH-N(CH₃) (position 2) C–H activation/cyclization N–N cleavage with SmI₂ (mild conditions)
3-Hydrazinopyridine dihydrochloride C₅H₈Cl₂N₃ 190.05 -NH-NH₂ (position 3) Precursor for bioactive molecules Requires acidic conditions for stability
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₃H₁₇ClN₄ 390.86 -Cl (position 2), substituted phenyl groups Anticancer agents Harsh deprotection conditions (e.g., strong acids)
Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate C₂₄H₃₄F₂N₄O₅ 520.55 Morpholinoethoxy, -CF₃ Intermediate for kinase inhibitors Stable under nitrogen atmosphere

Structural and Electronic Differences

  • Trifluoromethyl Group: The -CF₃ group at position 3 in the target compound enhances electron-withdrawing effects, improving metabolic stability and lipophilicity compared to non-fluorinated analogues like 3-hydrazinopyridine dihydrochloride .
  • Hydrazinyl Group: The methyl-substituted hydrazinyl group at position 2 provides superior directing ability in cobalt-catalyzed C–H activation compared to unsubstituted hydrazines (e.g., in 2-amino-4-(2-chloro...)pyridine), which often require stoichiometric oxidants .

Biological Activity

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound's structure consists of a pyridine ring substituted with a trifluoromethyl group and a hydrazinyl moiety. This configuration is believed to contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in target organisms.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.

Antimicrobial Activity

A study highlighted the antimicrobial effects of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Study: Cancer Research

In cancer research, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The IC50 values for these cell lines were as follows:

Cell LineIC50 (µM)
HeLa5.2
MCF-712.4
A5498.7

This selective activity suggests that the compound could be further investigated as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with related compounds to assess the unique biological profile of this compound.

Compound NameStructure FeaturesBiological Activity
2-AminopyridineAmino group on pyridineModerate antibacterial activity
3-TrifluoromethylpyridineTrifluoromethyl groupLimited biological activity
2-(1-Methylhydrazinyl)pyridineHydrazinyl and trifluoromethyl groupsEnhanced antimicrobial and anticancer activity

The presence of both hydrazinyl and trifluoromethyl groups in this compound appears to enhance its biological activity compared to other derivatives.

Q & A

What are the key synthetic routes for 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, substituting chlorine in 3-chloro-5-(trifluoromethyl)pyridine derivatives with methylhydrazine under reflux in polar aprotic solvents (e.g., DMF or THF) yields the target compound. Reaction temperature (optimized at 80–100°C) and stoichiometric excess of methylhydrazine (1.5–2.0 equivalents) are critical for maximizing yield (70–85%) . Catalytic methods using Pd(OAc)₂ with bidentate ligands (e.g., XPhos) enable direct C–H functionalization, offering regioselectivity but requiring inert atmospheres and rigorous moisture control .

How does this compound act as a directing group in transition-metal-catalyzed C–H activation?

Answer:
The methylhydrazinyl group serves as a bidentate directing group, coordinating with Pd(II) to facilitate ortho-C–H bond activation. This enables regioselective arylation, as demonstrated in Pd-catalyzed couplings with aryl iodides. Key factors include ligand choice (e.g., Ad₂PnBu for electron-deficient substrates) and solvent selection (toluene or dioxane), which stabilize the Pd intermediate and suppress β-hydride elimination. Yields range from 60–90%, with electron-withdrawing substituents on the pyridine ring enhancing reactivity .

What are the challenges in characterizing the reactivity of the trifluoromethyl group in this compound?

Answer:
The trifluoromethyl group’s strong electron-withdrawing effect and steric bulk complicate nucleophilic substitutions. For instance, SNAr reactions require harsh conditions (e.g., KOtBu in DMSO at 120°C) but may lead to side reactions like defluorination. Computational studies (DFT) are recommended to predict reactive sites, while LC-MS and ¹⁹F NMR are critical for tracking fluorinated intermediates .

How does the compound’s stability vary under acidic, basic, and oxidative conditions?

Answer:
The compound is sensitive to strong acids (e.g., HCl > 1M), which protonate the hydrazinyl group, leading to decomposition. Under basic conditions (pH > 10), hydrolysis of the hydrazine moiety occurs, requiring storage at -20°C in inert atmospheres . Oxidative stability tests (H₂O₂, mCPBA) show the trifluoromethyl group remains intact, but the hydrazine moiety may form azoxy derivatives, necessitating antioxidants like BHT in storage .

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Answer:
The trifluoromethyl-pyridine scaffold is a privileged structure in kinase inhibitors (e.g., JAK2/STAT3 pathways). The methylhydrazinyl group enhances solubility and enables conjugation with pharmacophores via reductive amination or acylation. In vitro assays show improved IC₅₀ values (nM range) when paired with morpholinoethoxybenzyl groups, as seen in EP 4,374,877 . SAR studies highlight the importance of the hydrazine linker’s length for target binding .

Which analytical techniques are most effective for purity assessment and structural confirmation?

Answer:

  • HPLC-MS : Quantifies purity (>98%) and detects hydrazine-related impurities (e.g., oxidation byproducts) using C18 columns and 0.1% TFA mobile phases .
  • ¹H/¹⁹F NMR : Resolves regiochemical ambiguities; the hydrazinyl proton appears as a broad singlet (δ 3.2–3.5 ppm), while CF₃ shows a quartet in ¹⁹F NMR (δ -62 to -65 ppm) .
  • X-ray crystallography : Validates molecular conformation, particularly the dihedral angle between pyridine and hydrazine planes (typically 15–25°) .

How can researchers mitigate hazards associated with handling this compound?

Answer:

  • Storage : Store at -20°C under argon, using amber vials to prevent photodegradation .
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods due to H314 skin corrosion risk. Neutralize spills with 5% NaHCO₃ .
  • Waste disposal : Incinerate at >800°C to avoid releasing toxic HF or hydrazine vapors .

What mechanistic insights have been gained from kinetic studies of its palladium-catalyzed reactions?

Answer:
Kinetic isotope effect (KIE) studies (kH/kD = 2.5–3.0) confirm rate-limiting C–H cleavage in Pd-catalyzed arylations. The turnover-limiting step shifts to reductive elimination when electron-rich aryl iodides are used. In situ EXAFS reveals a Pd–N bond length of 2.05 Å in the key intermediate, with ligand denticity (mono- vs. bidentate) dictating catalytic efficiency .

How do structural modifications (e.g., substituting CF₃ with Cl) impact biological activity?

Answer:
Replacing CF₃ with Cl in analogs reduces hydrophobicity (logP decreases by ~1.2) and diminishes target binding (e.g., 10-fold lower affinity for EGFR mutants). However, chloro derivatives exhibit improved metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours in microsomes), highlighting a trade-off between potency and pharmacokinetics .

What advancements in materials science utilize this compound’s electronic properties?

Answer:
The electron-deficient pyridine core and strong dipole moment (4.2 D) make it suitable for:

  • OLEDs : As an electron-transport layer, achieving EQE up to 33.5% in greenish-blue emitters .
  • Coordination polymers : Self-assembly with Zn(II) yields porous frameworks with CO₂/N₂ selectivity > 50 .

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